3,3,3-trifluoro-N-(3-methylpyridin-2-yl)-2-(trifluoromethyl)propanamide
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Overview
Description
3,3,3-trifluoro-N-(3-methylpyridin-2-yl)-2-(trifluoromethyl)propanamide: is a synthetic organic compound characterized by the presence of trifluoromethyl groups and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,3-trifluoro-N-(3-methylpyridin-2-yl)-2-(trifluoromethyl)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methylpyridine and trifluoroacetic anhydride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the amide bond.
Purification: The resulting product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems and optimized reaction conditions ensures consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and organometallic compounds can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry:
Catalysis: The compound can serve as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Materials Science: Its unique structure makes it a candidate for the development of advanced materials with specific properties.
Biology and Medicine:
Drug Development: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.
Biochemical Research: It can be used as a tool in biochemical studies to investigate molecular interactions and pathways.
Industry:
Agriculture: The compound may find applications in the development of agrochemicals, such as herbicides or insecticides.
Polymers: Its incorporation into polymer matrices can enhance the properties of the resulting materials.
Mechanism of Action
The mechanism by which 3,3,3-trifluoro-N-(3-methylpyridin-2-yl)-2-(trifluoromethyl)propanamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The trifluoromethyl groups and pyridine ring play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- 3,3,3-trifluoro-2-(trifluoromethyl)propanamide
- N-(3-methylpyridin-2-yl)-2-(trifluoromethyl)propanamide
- 3,3,3-trifluoro-N-(2-pyridyl)-2-(trifluoromethyl)propanamide
Comparison: Compared to similar compounds, 3,3,3-trifluoro-N-(3-methylpyridin-2-yl)-2-(trifluoromethyl)propanamide is unique due to the presence of both trifluoromethyl groups and a methyl-substituted pyridine ring. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for specific molecular interactions, making it a valuable compound for various applications.
Properties
IUPAC Name |
3,3,3-trifluoro-N-(3-methylpyridin-2-yl)-2-(trifluoromethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F6N2O/c1-5-3-2-4-17-7(5)18-8(19)6(9(11,12)13)10(14,15)16/h2-4,6H,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CENLNFIKFNUSNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C(C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F6N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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